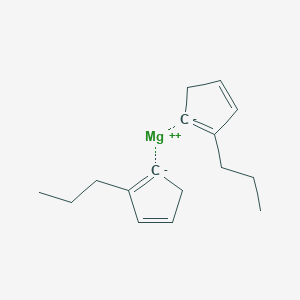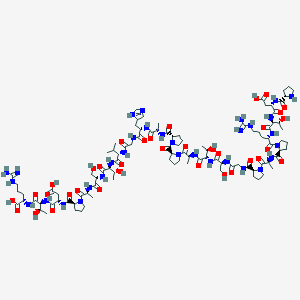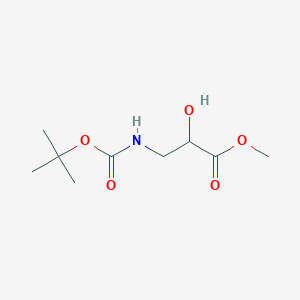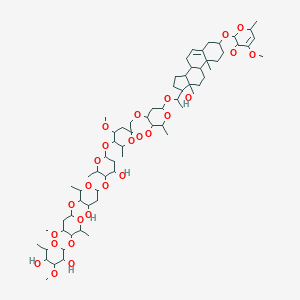
2-(2,3-Butadien-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Butadien-2-yl)pyridine, also known as Hantzsch ester or pyridine-2,6-dicarboxylate, is a heterocyclic compound with the chemical formula C10H7NO2. It is a colorless to yellow liquid with a fruity odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-(2,3-Butadien-2-yl)pyridine is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophilic amino acid residues in proteins. This reaction can lead to the inhibition of enzymatic activity or the formation of covalent adducts, which can alter protein function.
Biochemical and Physiological Effects:
2-(2,3-Butadien-2-yl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,3-Butadien-2-yl)pyridine in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, and it has been shown to have a wide range of biological activities. However, one of the main limitations of using 2-(2,3-Butadien-2-yl)pyridine is its reactivity. It can react with various nucleophiles, including water and other biological molecules, which can limit its usefulness in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,3-Butadien-2-yl)pyridine. One direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new analytical methods for the detection and quantification of 2-(2,3-Butadien-2-yl)pyridine and its adducts in biological samples could provide valuable information for understanding its mechanism of action and biological effects.
Synthesemethoden
The synthesis of 2-(2,3-Butadien-2-yl)pyridine involves the condensation of ethyl acetoacetate, formaldehyde, and pyridine under basic conditions. The reaction proceeds through a Michael addition followed by a cyclization reaction to form the final product. This synthesis method is commonly used in research laboratories and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Butadien-2-yl)pyridine has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. It has also been used in the development of new drugs and therapeutic agents for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
InChI |
InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPLRIMNUPZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)

![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)




![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)


